BenchChemオンラインストアへようこそ!

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Drug Metabolism Microsomal Stability Lead Optimization

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034563-70-5) is a synthetic heterocyclic compound that belongs to the pyridazinone class, featuring a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core linked via an ethylene spacer to a 2-(1H-pyrazol-1-yl)acetamide moiety. With a molecular formula of C14H17N5O2 and a molecular weight of 287.32 g/mol, this compound incorporates a strained cyclopropyl substituent at the 3-position of the pyridazinone ring—a structural motif distinct from the methyl, phenyl, or unsubstituted analogs commonly encountered in screening libraries.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 2034563-70-5
Cat. No. B2683189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
CAS2034563-70-5
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C=CC=N3
InChIInChI=1S/C14H17N5O2/c20-13(10-18-8-1-6-16-18)15-7-9-19-14(21)5-4-12(17-19)11-2-3-11/h1,4-6,8,11H,2-3,7,9-10H2,(H,15,20)
InChIKeySUQZQZWUSFTQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034563-70-5): Chemical Identity and Procurement Context


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034563-70-5) is a synthetic heterocyclic compound that belongs to the pyridazinone class, featuring a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core linked via an ethylene spacer to a 2-(1H-pyrazol-1-yl)acetamide moiety [1]. With a molecular formula of C14H17N5O2 and a molecular weight of 287.32 g/mol, this compound incorporates a strained cyclopropyl substituent at the 3-position of the pyridazinone ring—a structural motif distinct from the methyl, phenyl, or unsubstituted analogs commonly encountered in screening libraries . The compound is primarily supplied by research chemical vendors as a reference standard or tool compound for drug discovery applications, and its structural attributes position it as a candidate for programs requiring specific conformational constraints within the pyridazinone pharmacophore.

Structural Non-Interchangeability: Why N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide Cannot Be Replaced by Unsubstituted or Methyl-Substituted Pyridazinone Analogs


Generic substitution of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034563-70-5) with simpler pyridazinone analogs (e.g., 3-methyl, 3-phenyl, or 3-unsubstituted derivatives) fails because the cyclopropyl group at the 3-position imparts distinct conformational rigidity, altered electron density distribution, and modified metabolic susceptibility relative to alkyl or aryl substituents [1]. In a series of pyridazinone-based Bruton's tyrosine kinase (BTK) inhibitors, cyclopropyl amide isosteres of the 2-aminopyridyl group retained—and in some cases improved—drug-like properties while differentiating from clinical candidates such as fenebrutinib, with measurable differences in hERG inhibition liability [2]. Furthermore, the cyclopropyl ring is known to reduce oxidative metabolism at adjacent positions, a property not shared by methyl or ethyl substituents, leading to divergent intrinsic clearance profiles that render simple one-for-one replacement scientifically unjustified without confirmatory experimental data [3].

Quantitative Differentiation Evidence for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034563-70-5) Versus Structural Analogs


Metabolic Stability Advantage: Cyclopropyl-Induced Reduction of Oxidative Clearance in Pyridazinone Scaffolds

In the pyridazinone class, the 3-cyclopropyl substituent in CAS 2034563-70-5 is expected to confer reduced susceptibility to cytochrome P450-mediated oxidative metabolism compared to 3-methyl or 3-unsubstituted analogs. Literature evidence from related pyridazinone scaffolds demonstrates that cyclopropyl substitution blocks oxidative metabolism at adjacent positions, leading to prolonged metabolic half-life. For example, in piperazin-1-ylpyridazine series, strategic structural modifications achieved >50-fold improvement in microsomal intrinsic clearance (compound 29 MLM/HLM t1/2 = 113/105 min versus compound 1 MLM/HLM t1/2 = 2/3 min) [1]. While this exact quantitative improvement has not been directly measured for CAS 2034563-70-5, the cyclopropyl group's well-characterized ability to diminish oxidative metabolism provides a class-level metabolic stability advantage not shared by common 3-methyl or 3-hydrogen pyridazinone comparators [2].

Drug Metabolism Microsomal Stability Lead Optimization Cyclopropyl Effect

hERG Liability Differentiation: Cyclopropyl Amide Isosteres Show Altered Cardiac Safety Profile Relative to Aminopyridyl-Containing Comparators

In a direct SAR study of pyridazinone-based BTK inhibitors, cyclopropyl amide isosteres were evaluated as replacements for the 2-aminopyridyl group present in fenebrutinib and related clinical candidates. The cyclopropyl modification retained drug-like properties while introducing a measurable change in hERG inhibition profile—a safety liability that was observed with certain aminopyridyl-containing comparators [1]. Although CAS 2034563-70-5 was not the specific compound tested, the presence of the cyclopropyl group at the 3-position of the pyridazinone ring is structurally analogous to the cyclopropyl amide isostere strategy, suggesting that this compound may offer a differentiated cardiac safety profile compared to pyridazinone analogs bearing aromatic amine substituents at corresponding positions.

Cardiac Safety hERG Inhibition BTK Inhibitors Cyclopropyl Isostere

Physicochemical Property Differentiation: Cyclopropyl-Substituted Pyridazinone Core Exhibits Reduced LogP Relative to Aryl-Substituted Analogs

The core pyridazinone scaffold of CAS 2034563-70-5, represented by 6-cyclopropyl-3(2H)-pyridazinone, possesses a measured/predicted LogP of approximately 0.65 and a topological polar surface area (TPSA) of 45.75 Ų . This contrasts sharply with common 3-phenyl-substituted pyridazinone analogs, which exhibit XLogP values typically in the range of 2.0–3.5 due to the increased hydrophobic surface area of the aromatic ring [1]. The cyclopropyl group thus provides a more balanced lipophilicity profile: sufficient hydrophobicity for target binding while maintaining LogP below the Lipinski threshold of 5. The full compound CAS 2034563-70-5, bearing an additional pyrazol-1-yl acetamide side chain, is expected to have a LogP in the range of 1.5–2.5 (estimated), representing a moderate increase over the core but still well below values typical of diaryl-substituted pyridazinone kinase inhibitors.

Lipophilicity LogP Physicochemical Properties Cyclopropyl Effect

Conformational Rigidity Advantage: Cyclopropyl Substituent Restricts Torsional Freedom Relative to Ethyl or Propyl Analogs

The cyclopropyl group at position 3 of the pyridazinone ring introduces significant torsional restriction compared to more flexible alkyl substituents such as ethyl, n-propyl, or isopropyl groups. While a 3-ethyl substituent can freely rotate around the C–C bond linking it to the pyridazinone ring (3 rotational conformers with low interconversion barriers), the cyclopropyl group is locked into a single, rigid orientation with a defined dihedral angle relative to the heterocyclic plane [1]. This conformational rigidity reduces the entropic penalty upon target binding. In pyrazolopyridazine CDK inhibitors, the cyclopropyl group occupies a defined hydrophobic pocket in the kinase active site, a binding mode that would be energetically less favorable for more flexible alkyl substituents due to the entropic cost of conformational restriction upon binding [2].

Conformational Analysis Torsional Restriction Binding Entropy Structure-Based Design

Optimal Application Scenarios for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034563-70-5) Procurement Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Improved Metabolic Stability Over Methyl-Substituted Pyridazinone Leads

In kinase inhibitor programs where a pyridazinone core has demonstrated on-target potency but suffers from rapid microsomal clearance (e.g., MLM/HLM t1/2 < 30 min), procurement of CAS 2034563-70-5 provides a cyclopropyl-substituted scaffold expected to significantly reduce oxidative metabolism at the 3-position. The class-level evidence from pyridazinone structure-metabolism relationship studies demonstrates that strategic substitution can improve microsomal t1/2 by >50-fold [1], and the known cyclopropyl effect on metabolic stability [2] supports the selection of this compound as a surrogate scaffold for stability optimization.

Cardiac Safety Profiling Studies Comparing Cyclopropyl-Containing Pyridazinones to Aminopyridyl-Substituted Reference Compounds

Organizations conducting hERG liability assessment of pyridazinone-based kinase inhibitor series should include CAS 2034563-70-5 as a comparator compound to evaluate whether the cyclopropyl substituent confers a differentiated cardiac safety profile relative to aminopyridyl-containing analogs. As reported by Young et al. (2016), cyclopropyl amide isosteres retained drug-like properties while introducing measurable changes in hERG inhibition relative to fenebrutinib-type comparators [3]. This scenario is directly applicable to BTK inhibitor and related kinase programs where hERG counter-screening is a gating criterion for lead progression.

Physicochemical Property Benchmarking: LogP-Driven Solubility Optimization in Pyridazinone Series

In drug discovery projects where excessive lipophilicity (LogP > 3.5) of aryl-substituted pyridazinone leads has resulted in poor aqueous solubility, high nonspecific binding, or formulation challenges, CAS 2034563-70-5 serves as a low-LogP reference compound. With a core cyclopropyl-pyridazinone LogP of approximately 0.65 , this compound enables structure-property relationship studies aimed at reducing overall lipophilicity while maintaining target engagement, a strategy aligned with lipophilic ligand efficiency (LLE) optimization principles.

Conformational Restriction Studies in Fragment-Based Drug Design

For fragment-based screening campaigns targeting kinases or other enzymes with well-defined hydrophobic pockets, CAS 2034563-70-5 offers a pre-organized, conformationally restricted scaffold that minimizes entropic penalties upon binding. The cyclopropyl group locks the substituent into a single orientation, as evidenced by crystallographic data from analogous pyrazolopyridazine-CDK2 complexes (PDB 3EJ1) [4]. This makes the compound suitable as a reference for evaluating the entropic contribution of conformational restriction to binding affinity, particularly in comparison to more flexible ethyl or n-propyl analogs.

Quote Request

Request a Quote for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.